molecular formula C18H21NO2 B495532 N-(2-isobutoxyphenyl)-2-methylbenzamide

N-(2-isobutoxyphenyl)-2-methylbenzamide

Cat. No.: B495532
M. Wt: 283.4g/mol
InChI Key: IZZOOQIWEMHPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutoxyphenyl)-2-methylbenzamide is a chemical compound offered for research and development purposes. As a member of the benzamide class, this compound shares structural features with other researched N-substituted benzamides, which are often investigated for their conformational and crystallographic properties . The molecular structure incorporates an isobutoxy chain, a feature present in other compounds of research interest, such as certain pharmaceutical impurities . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in various exploratory studies, including as a building block in synthetic chemistry or for structural analysis in materials science.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

2-methyl-N-[2-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C18H21NO2/c1-13(2)12-21-17-11-7-6-10-16(17)19-18(20)15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

IZZOOQIWEMHPHB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • N,O-Bidentate vs. Monodentate Groups: Compounds with N,O-bidentate directing groups (e.g., ) exhibit superior performance in stabilizing metal complexes during C–H activation compared to monodentate analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce basicity, whereas electron-donating groups (e.g., isobutoxy in the target compound) enhance coordination with transition metals .

Spectroscopic Characterization

  • NMR and IR : All analogs were characterized by $ ^1 \text{H} $-NMR (aromatic protons at δ 6.8–8.5 ppm), $ ^{13} \text{C} $-NMR (carbonyl signals at δ 165–170 ppm), and IR (amide C=O stretches at ~1650 cm$ ^{-1} $) .
  • X-Ray Crystallography : and confirmed the planar geometry of benzamide cores and hydrogen-bonding interactions in hydroxy-substituted derivatives .

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